molecular formula C12H16BrN B1374289 1-(4-Bromo-3-methylphenyl)piperidine CAS No. 1366131-46-5

1-(4-Bromo-3-methylphenyl)piperidine

Cat. No.: B1374289
CAS No.: 1366131-46-5
M. Wt: 254.17 g/mol
InChI Key: TZKJROSPLLAUDP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)piperidine is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety. The molecular formula of this compound is C12H16BrN, and it has a molecular weight of 254.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)piperidine typically involves the bromination of 3-methylphenylpiperidine. One common method includes the reaction of 3-methylphenylpiperidine with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)piperidine involves its interaction with specific molecular targets. It can modulate various signaling pathways, including NF-κB and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound may also induce apoptosis through caspase-dependent pathways .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methylphenyl)piperidine
  • 1-(4-Bromo-phenyl)piperidine
  • 1-(3-Bromo-4-methylphenyl)sulfonyl)piperidine

Uniqueness: 1-(4-Bromo-3-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKJROSPLLAUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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